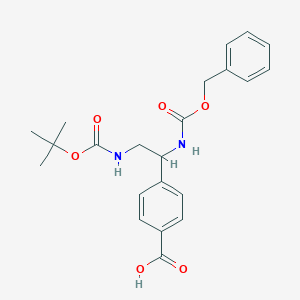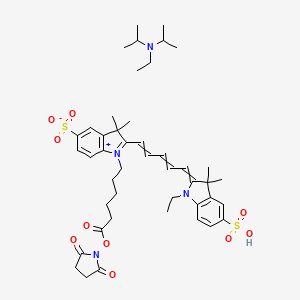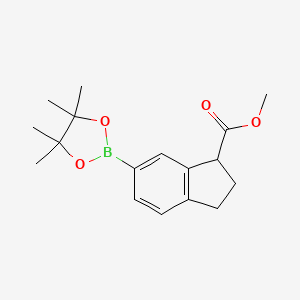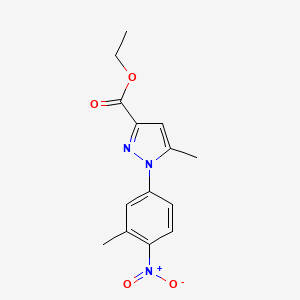
3-Hydroxy-1,5-naphthyridine-4-carbaldehyde HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-1,5-naphthyridine-4-carbaldehyde HCl is a chemical compound with the CAS Number: 2225878-89-5 . It has a molecular weight of 210.62 and its IUPAC name is 3-hydroxy-1,5-naphthyridine-4-carbaldehyde hydrochloride . The compound is typically stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of this compound involves the Skraup reaction . In this process, 3-Amino-5-methoxy-4-methyl-pyridine is used to produce the corresponding 1,5-naphthyridine . This is then treated with DMF-DMA in the presence of a catalytic amount of LiOH, which provides the N,N-dimethyl enamine intermediate .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H7ClN2O2 . The InChI code for this compound is 1S/C9H6N2O2.ClH/c12-5-6-8(13)4-11-7-2-1-3-10-9(6)7;/h1-5,13H;1H .Chemical Reactions Analysis
The reactivity of 1,5-naphthyridine derivatives, such as this compound, has been studied extensively . These compounds can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modification of side chains or formation of metal complexes .Physical And Chemical Properties Analysis
This compound appears as a white to yellow solid .Wissenschaftliche Forschungsanwendungen
3-Hydroxy-1,5-naphthyridine-4-carbaldehyde HCl has been used in a variety of scientific research applications, including the study of enzyme inhibition, drug metabolism, and cell signaling pathways. It has been used to study the inhibition of enzymes such as cytochrome P450, which is important for drug metabolism. This compound has also been used to study cell signaling pathways, as it has been found to inhibit the activity of several enzymes involved in these pathways. Additionally, this compound has been used to study the effects of drugs on the body, as it has been found to inhibit the activity of several enzymes involved in drug metabolism.
Wirkmechanismus
3-Hydroxy-1,5-naphthyridine-4-carbaldehyde HCl is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs. It is thought to bind to the active site of the enzyme, preventing it from catalyzing the reactions necessary for drug metabolism. Additionally, this compound has been found to inhibit the activity of several enzymes involved in cell signaling pathways, likely by binding to the active sites of these enzymes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In studies of enzyme inhibition, this compound has been found to inhibit the activity of several enzymes involved in drug metabolism, including cytochrome P450. Additionally, this compound has been found to inhibit the activity of several enzymes involved in cell signaling pathways, likely by binding to the active sites of these enzymes. Furthermore, this compound has been found to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-Hydroxy-1,5-naphthyridine-4-carbaldehyde HCl is a useful compound for lab experiments due to its ability to inhibit several enzymes involved in drug metabolism and cell signaling pathways. Additionally, this compound is relatively inexpensive and easy to obtain, making it a cost-effective option for scientific research. However, this compound is a potent inhibitor of enzymes and should be used with caution in experiments, as it may cause unintended effects on the system being studied.
Zukünftige Richtungen
The future directions for 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde HCl research include further investigation of its biochemical and physiological effects, as well as its potential applications in the treatment of diseases. Additionally, further research into the mechanism of action of this compound may help to better understand its effects on enzymes and cell signaling pathways. Finally, further studies may help to determine the best methods for synthesizing this compound and its derivatives, as well as the best ways to use this compound in scientific research.
Synthesemethoden
3-Hydroxy-1,5-naphthyridine-4-carbaldehyde HCl is typically synthesized from naphthyridine and 2-chloro-3-hydroxy-1,5-naphthyridine. The synthesis involves the reaction of naphthyridine with 2-chloro-3-hydroxy-1,5-naphthyridine in the presence of sodium hydroxide and ethyl acetate. The reaction is carried out at a temperature of 80-90 °C and yields a mixture of this compound and 2-chloro-3-hydroxy-1,5-naphthyridine. The mixture is then cooled to room temperature, and the this compound is separated from the other components by crystallization.
Safety and Hazards
The safety information for 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde HCl indicates that it is potentially harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Eigenschaften
IUPAC Name |
3-hydroxy-1,5-naphthyridine-4-carbaldehyde;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2.ClH/c12-5-6-8(13)4-11-7-2-1-3-10-9(6)7;/h1-5,13H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFAYQOIHGOSDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2N=C1)C=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinine-8-carboxylic acid](/img/structure/B6298687.png)
![2-Oxa-6-aza-spiro[3.3]heptane tosylate](/img/structure/B6298691.png)


![tert-Butyl N-[2-(4-methyl-4-piperidyl)ethyl]carbamate oxalate](/img/structure/B6298730.png)




![t-Butyl 6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B6298760.png)



